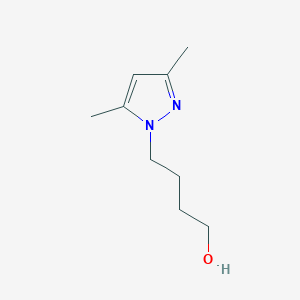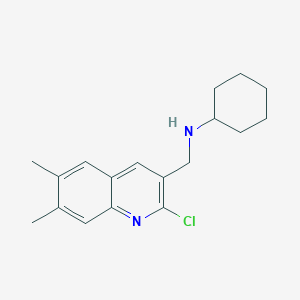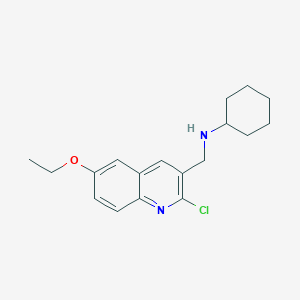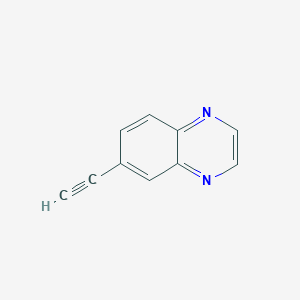
1-(4-Bromophenyl)imidazolidin-2-one
Overview
Description
“1-(4-Bromophenyl)imidazolidin-2-one” is a chemical compound with the molecular formula C9H9BrN2O . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of imidazolidin-2-ones, such as “this compound”, has been a topic of research. One approach involves the direct incorporation of the carbonyl group into 1,2-diamines . Other methods include the diamination of olefins, the intramolecular hydroamination of linear urea derivatives, and aziridine ring expansion . More recently, γ-Al2O3 was reported to catalyze the formation of 1-(2-hydroxyethyl)imidazolidin-2-one from 2-[(2-aminoethyl)amino]ethan-1-ol, at 250 °C in supercritical CO2 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: 1S/C9H9BrN2O/c10-7-1-3-8(4-2-7)12-6-5-11-9(12)13/h1-4H,5-6H2,(H,11,13) .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 241.08500 . The exact mass is 239.99000 . The compound is a solid at room temperature .
Scientific Research Applications
Synthesis and Reactivity
Stereoselective Reactions : Imidazolidin-4-ones, similar to 1-(4-Bromophenyl)imidazolidin-2-one, are used in stereoselective reactions. For example, their formation can be stereoselective when benzaldehydes with specific substituents are reacted with alpha-aminoamide derivatives, as demonstrated in the synthesis of antimalarial drugs (Ferraz et al., 2007).
Crystal Structure Analysis : The crystal structure of compounds similar to this compound has been studied, revealing stabilization through intermolecular hydrogen bonds. This is significant for understanding the structural properties of these compounds (Cyrański et al., 2001).
Catalytic Synthesis : Imidazolidin-2-ones are synthesized using palladium-catalyzed carboamination of N-allylureas, showcasing a method to create these compounds with the generation of multiple bonds and stereocenters (Fritz et al., 2006).
Biological and Pharmacological Activity
Pharmacological Activity : Imidazolidin-4-ones exhibit a range of biological activities, including antimalarial and antiproliferative activities, and have been used in peptidomimetics and as chiral auxiliaries in synthesis (Xu et al., 2010).
Corrosion Inhibition : A derivative of imidazolidine 4-one has been investigated as a corrosion inhibitor for carbon steel in different solutions. This application is significant in materials science (Al-Joborry & Kubba, 2020).
Antimicrobial Agents : Novel imidazoles, related to this compound, have been synthesized and tested as potent antimicrobial agents, highlighting their importance in medical chemistry (Narwal et al., 2012).
Catalytic Advances : Recent advances in the catalytic synthesis of imidazolidin-2-ones and related compounds have been summarized, showing the importance of these compounds in pharmaceuticals, natural products, and organic syntheses (Casnati et al., 2019).
Spectroscopic Characterization : The spectroscopic characterization of imidazole derivatives, including this compound, has been conducted to understand their reactivity and properties, combining experimental and computational approaches (Hossain et al., 2018).
Corrosion Inhibitor Efficiency : An experimental and theoretical study of imidazolidine derivatives as corrosion inhibitors demonstrates their utility in protecting metals in acidic media (Cruz et al., 2004).
Safety and Hazards
“1-(4-Bromophenyl)imidazolidin-2-one” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity upon single exposure, particularly affecting the respiratory system .
properties
IUPAC Name |
1-(4-bromophenyl)imidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O/c10-7-1-3-8(4-2-7)12-6-5-11-9(12)13/h1-4H,5-6H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQYIOVFMXOWYEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30594740 | |
| Record name | 1-(4-Bromophenyl)imidazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
530081-14-2 | |
| Record name | 1-(4-Bromophenyl)imidazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![7-Chloro-2-(3-methoxy-phenyl)-5-phenyl-pyrazolo[1,5-a]pyrimidine](/img/structure/B1342209.png)

